Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is a tetrahydroisoquinoline derivative characterized by an ethyl acetate group substituted at the 7-position of the heterocyclic ring.
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10;/h3-4,7,14H,2,5-6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPQJOTFORUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include tetrahydroisoquinoline derivatives with varying substituents, tetrahydroquinolines, and piperidine-based compounds. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Compounds
*Estimated values due to lack of explicit data.
Structural Modifications and Implications
a) Substituent Effects on Lipophilicity and Bioavailability
- The ethyl acetate group in the main compound likely enhances membrane permeability compared to the hydroxymethyl derivative (), which is more polar and may require specialized delivery systems.
b) Core Heterocycle Variations
- Tetrahydroquinoline analogs (e.g., 6-Methyl-1,2,3,4-tetrahydroquinoline, ) differ in ring structure (quinoline vs. isoquinoline), which could influence binding to biological targets such as neurotransmitter receptors.
c) Piperidine Derivatives
- Ethyl 2-(3-piperidinylidene)acetate hydrochloride () shares high structural similarity (Score: 1.00) but replaces the tetrahydroisoquinoline core with a piperidine ring. This modification may shift pharmacological activity toward different receptor subtypes.
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride (CAS Number: 1956355-06-8) is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- Purity : >95%
- Physical Form : White to yellow solid
Research indicates that compounds with the tetrahydroisoquinoline structure often exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. This compound may exert its effects through modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.
Biological Activities
-
Neuroprotective Effects :
- Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, in vitro assays demonstrated that this compound could reduce cell death in neuronal cultures exposed to neurotoxic agents.
-
Antioxidant Properties :
- The compound has been assessed for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
-
Anti-inflammatory Activity :
- This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration demonstrated that administration of this compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups.
Case Study 2: In Vitro Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent reduction in radical species.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Antioxidant | Scavenged free radicals | |
| Anti-inflammatory | Inhibited TNF-alpha production |
Table 2: Comparison with Related Compounds
| Compound | Neuroprotective Effect | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Ethyl 2-(1,2,3,4-tetrahydroisoquinoline) acetate | Moderate | Moderate | No |
| Tetrahydroisoquinoline derivatives | Yes | Yes | Variable |
Q & A
Basic: What synthetic routes are commonly used to prepare ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride derivatives?
Answer:
The compound is typically synthesized via alkylation of tetrahydroisoquinoline precursors with halogenated esters. For example, Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate (26a) is prepared by reacting an aniline precursor with ethyl bromoacetate in ethanol under basic conditions (2N NaOH), yielding 90% product after purification via silica gel chromatography . Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
